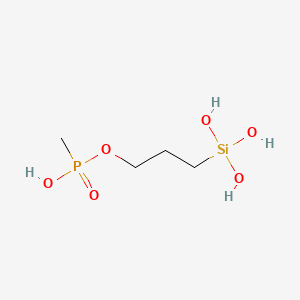
3-(Trihydroxysilyl)propyl methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound with the molecular formula C4H13O6PSi. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is often found in its monosodium salt form and is known for its ability to form hybrid materials with silica.
准备方法
Synthetic Routes and Reaction Conditions
3-(Trihydroxysilyl)propyl methylphosphonate can be synthesized through a reaction involving the appropriate silane and phosphonate precursors. The reaction typically involves the hydrolysis of a silane compound followed by the addition of a phosphonate group. The process can be carried out under mild thermal aging conditions to obtain the desired product .
Industrial Production Methods
In industrial settings, the compound is often produced in bulk quantities through a xerogel process. This method involves the use of an aqueous solution of the compound, which is then subjected to mild thermal aging to form a phosphonate-rich organosilica layered hybrid material .
化学反应分析
Types of Reactions
3-(Trihydroxysilyl)propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to alter the oxidation state of the phosphorus atom.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various organosilica materials, phosphonate derivatives, and hybrid nanoparticles. These products are often used in advanced material science applications .
科学研究应用
3-(Trihydroxysilyl)propyl methylphosphonate has a wide range of scientific research applications, including:
Biology: Employed in the functionalization of nanoparticles for biological imaging and drug delivery systems.
Medicine: Utilized in the development of hybrid materials for medical diagnostics and therapeutic applications.
Industry: Applied in the production of advanced materials for coatings, adhesives, and sealants.
作用机制
The mechanism of action of 3-(Trihydroxysilyl)propyl methylphosphonate involves its ability to form strong bonds with silica and other materials. The compound’s silane group reacts with hydroxyl groups on the surface of silica, forming a stable bond. This interaction allows the compound to act as a coupling agent, enhancing the properties of the resulting hybrid materials .
相似化合物的比较
Similar Compounds
- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to these similar compounds, 3-(Trihydroxysilyl)propyl methylphosphonate is unique due to its phosphonate group, which imparts additional functionality and reactivity. This makes it particularly useful in applications requiring strong bonding and stability, such as in the formation of hybrid materials and advanced coatings .
属性
CAS 编号 |
482371-07-3 |
|---|---|
分子式 |
C4H13O6PSi |
分子量 |
216.20 g/mol |
IUPAC 名称 |
methyl(3-trihydroxysilylpropoxy)phosphinic acid |
InChI |
InChI=1S/C4H13O6PSi/c1-11(5,6)10-3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6) |
InChI 键 |
HDUNVICUTAZXTE-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(O)OCCC[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


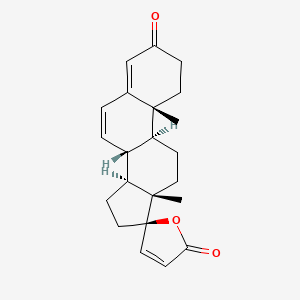
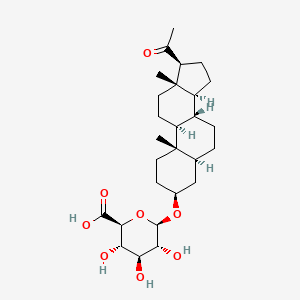
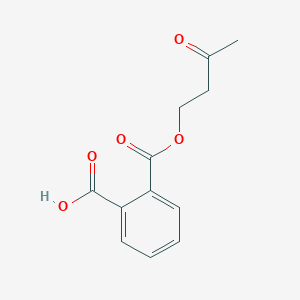
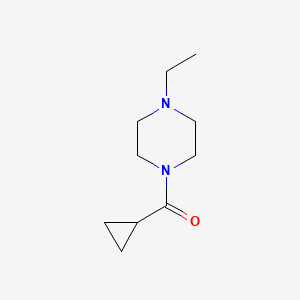
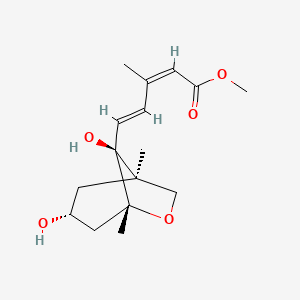
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
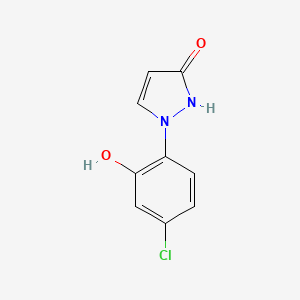
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
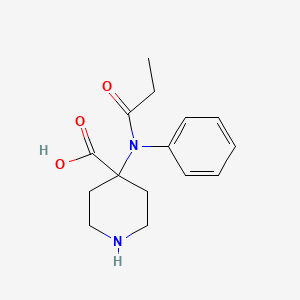
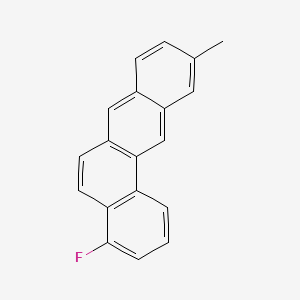
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
